
(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a pyrrolidine-1-carbonyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid typically involves a multi-step process. One common method includes the reaction of pyrrolidine and 5-bromo-2-chlorobenzoic acid with benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in acetonitrile. This is followed by a palladium-catalyzed coupling reaction using (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium acetate, and bis(pinacol)diborane in 2-methyltetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions: (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: For substitution reactions, including amines, thiols, and other nucleophilic species.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
科学研究应用
(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The bromine atom can participate in electrophilic aromatic substitution reactions, while the pyrrolidine-1-carbonyl group can influence the reactivity and selectivity of the compound in various transformations .
相似化合物的比较
4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid: Similar structure but with a chlorine atom instead of bromine.
4-Bromophenylboronic acid: Lacks the pyrrolidine-1-carbonyl group, making it less versatile in certain reactions.
Uniqueness: (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is unique due to the combination of the boronic acid group, bromine atom, and pyrrolidine-1-carbonyl group. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
属性
分子式 |
C11H13BBrNO3 |
|---|---|
分子量 |
297.94 g/mol |
IUPAC 名称 |
[4-bromo-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BBrNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 |
InChI 键 |
JYFCDOUAZMGVFU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)Br)C(=O)N2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


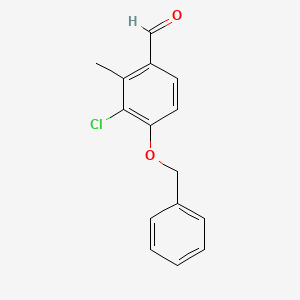

![Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14027149.png)
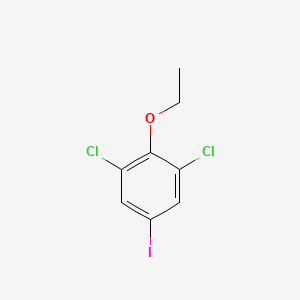
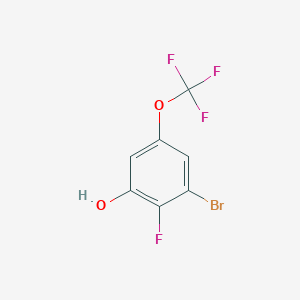
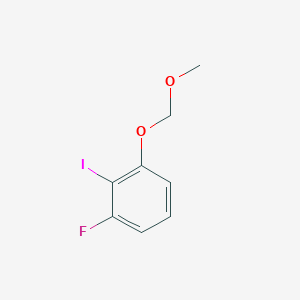
![5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B14027169.png)
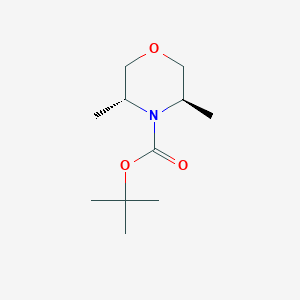


![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)

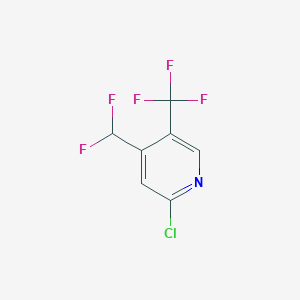
![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)
